molecular formula C10H15Cl2N3O B14767913 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride

Cat. No.: B14767913
M. Wt: 264.15 g/mol
InChI Key: VYBHGLPZOFHHMS-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride is a chemical compound that features a urea moiety substituted with a 3-aminopropyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride typically involves the reaction of 4-chlorophenyl isocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorophenyl isocyanate+3-aminopropylamine1-(3-Aminopropyl)-3-(4-chlorophenyl)urea\text{4-chlorophenyl isocyanate} + \text{3-aminopropylamine} \rightarrow \text{1-(3-Aminopropyl)-3-(4-chlorophenyl)urea} 4-chlorophenyl isocyanate+3-aminopropylamine→1-(3-Aminopropyl)-3-(4-chlorophenyl)urea

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-3-phenylurea hydrochloride: Lacks the chloro substituent on the phenyl ring.

    1-(3-Aminopropyl)-3-(4-methylphenyl)urea hydrochloride: Contains a methyl group instead of a chloro group on the phenyl ring.

    1-(3-Aminopropyl)-3-(4-fluorophenyl)urea hydrochloride: Features a fluoro substituent on the phenyl ring.

Uniqueness

1-(3-Aminopropyl)-3-(4-chlorophenyl)urea hydrochloride is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

1-(3-aminopropyl)-3-(4-chlorophenyl)urea;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c11-8-2-4-9(5-3-8)14-10(15)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H2,13,14,15);1H

InChI Key

VYBHGLPZOFHHMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCN)Cl.Cl

Origin of Product

United States

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